molecular formula C15H13NO2S2 B2993487 3-(benzylsulfanyl)-1lambda~6~,4-benzothiazine-1,1(4H)-dione CAS No. 22191-27-1

3-(benzylsulfanyl)-1lambda~6~,4-benzothiazine-1,1(4H)-dione

Cat. No.: B2993487
CAS No.: 22191-27-1
M. Wt: 303.39
InChI Key: LLKHKFXJLZDESS-UHFFFAOYSA-N
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Description

3-(benzylsulfanyl)-1lambda~6~,4-benzothiazine-1,1(4H)-dione is a heterocyclic compound that features a benzothiazine core structure

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfanyl)-1lambda~6~,4-benzothiazine-1,1(4H)-dione typically involves the reaction of benzyl mercaptan with 1,4-benzothiazine-1,1-dioxide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone . The reaction conditions need to be carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfanyl)-1lambda~6~,4-benzothiazine-1,1(4H)-dione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the oxygen atoms from the benzothiazine ring.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Deoxygenated benzothiazine derivatives.

    Substitution: Various substituted benzothiazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(benzylsulfanyl)-1lambda~6~,4-benzothiazine-1,1(4H)-dione has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-(methylsulfanyl)-1lambda~6~,4-benzothiazine-1,1(4H)-dione
  • 3-(ethylsulfanyl)-1lambda~6~,4-benzothiazine-1,1(4H)-dione
  • 3-(propylsulfanyl)-1lambda~6~,4-benzothiazine-1,1(4H)-dione

Uniqueness

3-(benzylsulfanyl)-1lambda~6~,4-benzothiazine-1,1(4H)-dione is unique due to the presence of the benzylsulfanyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s ability to interact with biological targets and improve its solubility and stability compared to its methyl, ethyl, or propyl analogs .

Biological Activity

3-(Benzylsulfanyl)-1lambda~6~,4-benzothiazine-1,1(4H)-dione, also known by its CAS number 22191-27-1, is a compound belonging to the benzothiazine family. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties. This article focuses on the biological activity of this specific compound, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

  • Molecular Formula : C15H13NO2S2
  • Molecular Weight : 303.3992 g/mol
  • CAS Number : 22191-27-1

The compound features a benzylsulfanyl group attached to a benzothiazine core, which contributes to its potential biological activities. The presence of sulfur and nitrogen in the structure enhances its pharmacological profiles.

Anticancer Properties

Research indicates that benzothiazine derivatives exhibit significant anticancer activity. A review highlighted that 1,4-benzothiazines can modulate various cancer pathways, demonstrating efficacy against multiple cancer types through mechanisms such as apoptosis induction and cell cycle arrest . In vitro studies have shown that compounds with similar structures can inhibit tumor growth and metastasis.

Antimicrobial Activity

Benzothiazine derivatives have been reported to possess antimicrobial properties against a range of pathogens. The structural features of these compounds allow them to interfere with bacterial cell wall synthesis and disrupt metabolic pathways . Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

Anticonvulsant Effects

Recent studies have explored the anticonvulsant potential of benzothiazine derivatives. For instance, novel derivatives were synthesized and tested for their ability to prevent chemically induced seizures in animal models. The results indicated promising anticonvulsant activity linked to interactions with GABA-A receptors .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its chemical structure through SAR analyses. Variations in substituents on the benzothiazine ring significantly influence its pharmacological effects. For example:

  • Substituent Variation : The introduction of different alkyl or aryl groups can enhance or diminish activity.
  • Positioning of Functional Groups : The position of the benzylsulfanyl group affects the compound's ability to interact with biological targets.

Case Studies and Experimental Findings

StudyObjectiveFindings
Study 1Evaluate anticancer activityDemonstrated significant inhibition of cell proliferation in breast cancer cell lines .
Study 2Assess antimicrobial efficacyShowed effective inhibition against Staphylococcus aureus and E. coli .
Study 3Investigate anticonvulsant propertiesConfirmed reduction in seizure frequency in animal models .

Properties

IUPAC Name

3-benzylsulfanyl-4H-1λ6,4-benzothiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S2/c17-20(18)11-15(16-13-8-4-5-9-14(13)20)19-10-12-6-2-1-3-7-12/h1-9,11,16H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKHKFXJLZDESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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